Heptane-1,1,1-tricarboxylic acid

Description

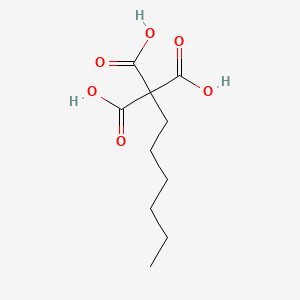

Heptane-1,1,1-tricarboxylic acid (CAS 110063-44-0) is an aliphatic carboxylic acid with three carboxyl (-COOH) groups attached to the first carbon atom of a heptane backbone. Its molecular formula is C₁₀H₁₆O₆, and it has a molecular weight of 232.23 g/mol. The compound is commercially available at 95% purity, primarily for laboratory use, as indicated by supplier data from Shenzhen Aike Chemical Co., Ltd. . Its structure introduces significant steric hindrance due to the three carboxyl groups on a single carbon, which influences its reactivity and physical properties.

Properties

CAS No. |

110063-44-0 |

|---|---|

Molecular Formula |

C10H16O6 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

heptane-1,1,1-tricarboxylic acid |

InChI |

InChI=1S/C10H16O6/c1-2-3-4-5-6-10(7(11)12,8(13)14)9(15)16/h2-6H2,1H3,(H,11,12)(H,13,14)(H,15,16) |

InChI Key |

AEYWGSNMPNEILM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C(=O)O)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptane-1,1,1-tricarboxylic acid can be synthesized through a series of organic reactions involving the introduction of carboxyl groups to a heptane backbone. One common method involves the oxidation of heptane derivatives using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction typically requires controlled temperatures and prolonged reaction times to ensure complete oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of heptane using metal catalysts such as platinum or palladium. This method offers higher efficiency and yields compared to traditional chemical oxidation processes. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: Heptane-1,1,1-tricarboxylic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex carboxylic acids or anhydrides.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.

Substitution: The carboxyl groups can be substituted with other functional groups such as amines or halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, hydrogenation with metal catalysts.

Substitution: Thionyl chloride, phosphorus tribromide, amines.

Major Products Formed:

Oxidation: Higher carboxylic acids, anhydrides.

Reduction: Alcohols, aldehydes.

Substitution: Amides, halides.

Scientific Research Applications

Heptane-1,1,1-tricarboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

Heptane-1,1,1-tricarboxylic acid can be compared with other tricarboxylic acids such as citric acid and isocitric acid. While citric acid is widely known for its role in the citric acid cycle, this compound is unique due to its longer carbon chain and different chemical properties. This uniqueness makes it valuable for specific applications where other tricarboxylic acids may not be suitable.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between heptane-1,1,1-tricarboxylic acid and related compounds:

*Deduced formula for propane-1,2,3-tricarboxylic acid; †Estimated molecular weight; ‡CAS corrected per standard nomenclature ( lists "Caprylic acid" as 1-heptanecarboxylic acid, which conflicts with common usage).

Structural and Functional Analysis

Carboxyl Group Positioning :

- This compound’s three carboxyl groups on a single carbon create steric crowding, reducing nucleophilic reactivity compared to propane-1,2,3-tricarboxylic acid, where carboxyl groups are distributed across three carbons.

- Isocitric acid contains a hydroxyl (-OH) group in addition to three carboxyl groups, enabling hydrogen bonding and metal chelation, critical in biochemical pathways like the TCA cycle .

Chain Length and Solubility :

- This compound’s longer aliphatic chain (C7) reduces water solubility compared to shorter-chain analogs like isocitric acid (C3 backbone) but enhances lipid compatibility.

- Aromatic terephthalic acid exhibits rigidity and high thermal stability, favoring polymer synthesis over aliphatic analogs .

Reactivity :

- Steric hindrance in this compound may slow esterification or amidation reactions compared to less hindered compounds like propane-1,2,3-tricarboxylic acid.

- Isocitric acid’s hydroxyl group undergoes enzymatic oxidation, a feature absent in this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.